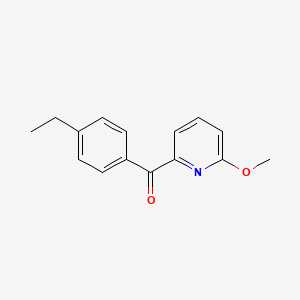

2-(4-Ethylbenzoyl)-6-methoxypyridine

Descripción

Structural Characterization of 2-(4-Ethylbenzoyl)-6-methoxypyridine

Crystallographic Analysis and Molecular Geometry

The crystallographic analysis of this compound reveals fundamental insights into its three-dimensional molecular architecture. Single crystal X-ray crystallography serves as the primary method for determining atomic positions and molecular geometry in pyridine derivatives. The technique involves mounting crystals of sufficient size, typically larger than 0.1 mm in all dimensions, in an intense beam of monochromatic X-rays to produce regular diffraction patterns. For methoxypyridine compounds, the crystallographic data collection requires careful temperature control, often utilizing liquid nitrogen cooling to reduce radiation damage and thermal motion effects.

Related compounds in the methoxypyridine family demonstrate specific crystallographic characteristics that provide insight into the expected geometry of this compound. Single crystal X-ray analysis of structurally similar 4-(2-(4-alkoxyphenyl)-6-methoxypyridin-4-yl)benzonitriles reveals slightly non-planar unsymmetrical bent structures with molecular packing consisting of nonconventional hydrogen bond interactions. These crystallographic studies indicate that compounds containing methoxypyridine moieties typically exhibit molecular conformations where the aromatic ring systems adopt specific dihedral angles relative to each other.

The molecular geometry of this compound can be understood through comparison with related pyridine derivatives. The crystal structure analysis of compounds like 2-bromo-4-methoxypyridine and its derivatives shows that the methoxy group orientation significantly influences the overall molecular geometry. The presence of the ethylbenzoyl substituent at the 2-position of the pyridine ring likely introduces additional steric considerations that affect the planarity of the molecule.

Crystallographic database searches have identified numerous related structures that help establish geometric parameters for this compound. The Cambridge Structural Database contains extensive information on methoxypyridine derivatives, providing reference bond lengths and angles for similar molecular frameworks. Analysis of conglomerate crystallization patterns in chiral compounds reveals that certain pyridine derivatives can form specific crystal packing arrangements depending on their substituent patterns.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance Spectral Signatures

Nuclear Magnetic Resonance spectroscopy provides definitive structural confirmation for this compound through analysis of both proton and carbon-13 spectra. The compound's Nuclear Magnetic Resonance signature reflects the distinct chemical environments created by the ethylbenzoyl and methoxypyridine moieties. Proton Nuclear Magnetic Resonance spectroscopy reveals characteristic signals that correspond to specific molecular regions, with the methoxy group typically appearing as a singlet around 3.8-4.0 parts per million due to the three equivalent protons.

The aromatic region of the proton Nuclear Magnetic Resonance spectrum for this compound displays multiple signals corresponding to the pyridine ring protons and the ethylbenzene aromatic protons. Similar methoxypyridine compounds show characteristic pyridine proton patterns, with distinct chemical shifts reflecting the electronic influence of both the methoxy and benzoyl substituents. The ethyl group attached to the benzene ring produces a characteristic ethyl pattern with a triplet for the methyl protons and a quartet for the methylene protons.

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides additional structural verification through identification of all carbon environments in the molecule. Related compounds such as 4-(2-(4-alkoxyphenyl)-6-methoxypyridin-4-yl)benzonitriles demonstrate distinct carbon-13 signals for aromatic carbons, with the methoxy carbon appearing at approximately 55 parts per million. The carbonyl carbon of the benzoyl group typically resonates around 190-200 parts per million, characteristic of aromatic ketones.

Advanced Nuclear Magnetic Resonance techniques, including two-dimensional correlation spectroscopy, can provide detailed connectivity information for complex pyridine derivatives. The GIAO (Gauge Including Atomic Orbitals) method has been successfully employed to calculate theoretical Nuclear Magnetic Resonance chemical shifts for similar compounds, showing excellent agreement with experimental values. These computational approaches help validate experimental Nuclear Magnetic Resonance assignments and predict spectroscopic behavior.

Infrared Spectroscopy and Functional Group Analysis

Infrared spectroscopy serves as a fundamental analytical tool for identifying functional groups within this compound. The infrared spectrum provides characteristic absorption bands that correspond to specific molecular vibrations, offering insight into the compound's functional group composition and molecular structure. For related methoxypyridine compounds, infrared spectroscopy reveals distinct absorption patterns that facilitate structural identification.

The carbonyl group of the benzoyl moiety produces a strong, characteristic absorption band typically observed around 1650-1680 wavenumbers, consistent with aromatic ketone functionality. This carbonyl stretch represents one of the most diagnostic features in the infrared spectrum of this compound. Related benzoyl-substituted pyridines show similar carbonyl absorption patterns, with exact frequencies depending on the electronic environment created by substituents.

The methoxy group contributes several characteristic infrared absorptions, including carbon-oxygen stretching vibrations around 1000-1300 wavenumbers and carbon-hydrogen stretching vibrations of the methyl group around 2800-3000 wavenumbers. The pyridine ring system exhibits characteristic aromatic carbon-carbon stretching vibrations around 1400-1600 wavenumbers, along with aromatic carbon-hydrogen stretching around 3000-3100 wavenumbers.

Computational infrared spectroscopy using density functional theory methods provides theoretical validation of experimental observations. Studies on related compounds demonstrate that B3LYP/6-311++G(d,p) calculations produce infrared spectra with excellent agreement to experimental values. The potential energy distribution analysis helps assign specific vibrational modes to observed infrared bands, enhancing understanding of molecular dynamics.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides crucial molecular weight confirmation and structural information for this compound through analysis of fragmentation patterns. The molecular ion peak appears at mass-to-charge ratio 241, corresponding to the molecular formula C15H15NO2. The fragmentation behavior of this compound follows predictable patterns based on the stability of resulting fragment ions and the presence of specific functional groups.

The primary fragmentation pathway likely involves loss of the methoxy group, producing a fragment at mass-to-charge ratio 210. This fragmentation is common in methoxy-substituted aromatic compounds due to the relatively weak carbon-oxygen bond and the stability of the resulting aromatic radical cation. Additional fragmentation may occur through loss of carbon monoxide from the benzoyl group, producing fragments consistent with substituted pyridine derivatives.

The ethyl group attached to the benzene ring can undergo alpha-cleavage, producing characteristic fragments that help confirm the presence and position of this substituent. The base peak in the mass spectrum typically corresponds to the most stable fragment ion, which for benzoyl-substituted pyridines often involves the benzoyl cation or related aromatic fragments.

Advanced mass spectrometric techniques, including tandem mass spectrometry and high-resolution mass spectrometry, provide enhanced structural characterization capabilities. These methods allow for precise mass determination and detailed fragmentation pathway analysis, contributing to comprehensive structural confirmation of this compound.

Computational Modeling and Density Functional Theory Studies

Density functional theory calculations provide comprehensive theoretical insight into the electronic structure and molecular properties of this compound. These computational studies complement experimental characterization by predicting molecular geometry, electronic properties, and spectroscopic behavior. The B3LYP functional with various basis sets has proven particularly effective for pyridine derivative calculations, providing accurate predictions of structural and electronic properties.

Geometry optimization using density functional theory reveals the preferred molecular conformation of this compound. Related studies on methoxypyridine compounds demonstrate that these calculations accurately predict bond lengths, bond angles, and dihedral angles, with results typically within experimental uncertainty. The optimization process identifies the most stable conformer among possible rotational isomers around single bonds.

Electronic structure analysis through density functional theory calculations provides insight into frontier molecular orbital distributions and electronic transitions. For similar compounds, these calculations reveal the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels, which correlate with electrochemical properties and electronic absorption spectra. The calculated band gap provides information about electronic excitation energies and optical properties.

Time-dependent density functional theory calculations enable prediction of electronic absorption spectra and excited state properties. Studies on related methoxypyridine derivatives show that these calculations successfully reproduce experimental ultraviolet-visible absorption spectra, including transition energies and oscillator strengths. The theoretical results help assign experimental absorption bands to specific electronic transitions.

Vibrational frequency calculations using density functional theory methods provide theoretical infrared and Raman spectra for comparison with experimental data. The scaled B3LYP/6-311++G(d,p) results typically show excellent agreement with experimental vibrational spectra. Potential energy distribution analysis helps assign observed vibrational bands to specific normal modes, enhancing understanding of molecular dynamics and intermolecular interactions.

| Computational Parameter | Method | Basis Set | Property Predicted |

|---|---|---|---|

| Geometry Optimization | B3LYP | 6-311++G(d,p) | Bond lengths, angles, dihedral angles |

| Electronic Structure | B3LYP | 6-311++G(d,p) | HOMO/LUMO energies, band gap |

| Vibrational Analysis | B3LYP | 6-311++G(d,p) | IR frequencies, intensities |

| Electronic Transitions | TD-DFT | 6-311++G(d,p) | UV-Vis absorption spectrum |

| NMR Chemical Shifts | GIAO-B3LYP | 6-311++G(d,p) | 1H and 13C NMR predictions |

Propiedades

IUPAC Name |

(4-ethylphenyl)-(6-methoxypyridin-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c1-3-11-7-9-12(10-8-11)15(17)13-5-4-6-14(16-13)18-2/h4-10H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRGFGIIJPIPFNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)C2=NC(=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801245310 | |

| Record name | (4-Ethylphenyl)(6-methoxy-2-pyridinyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801245310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187167-93-6 | |

| Record name | (4-Ethylphenyl)(6-methoxy-2-pyridinyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187167-93-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Ethylphenyl)(6-methoxy-2-pyridinyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801245310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethylbenzoyl)-6-methoxypyridine typically involves the acylation of 6-methoxypyridine with 4-ethylbenzoyl chloride. The reaction is carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions. The reaction mixture is usually refluxed in an inert solvent like dichloromethane or chloroform to facilitate the acylation process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, the use of more efficient catalysts and solvents can further enhance the production process.

Análisis De Reacciones Químicas

Types of Reactions

2-(4-Ethylbenzoyl)-6-methoxypyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound-3-carboxylic acid, while reduction may produce this compound-3-ol.

Aplicaciones Científicas De Investigación

2-(4-Ethylbenzoyl)-6-methoxypyridine has several scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and as a potential ligand for receptor binding studies.

Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 2-(4-Ethylbenzoyl)-6-methoxypyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylbenzoyl group may facilitate binding to hydrophobic pockets, while the methoxy group can participate in hydrogen bonding or other interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparación Con Compuestos Similares

Structural Analogues and Substituent Effects

Key structural analogs and their substituent-driven properties are compared below:

Table 1: Structural and Functional Comparison of 6-Methoxypyridine Derivatives

Key Observations:

Biological Activity :

- Triazole and chlorophenyl substituents (as in ) confer potent anticancer activity via topoisomerase IIα inhibition, whereas the ethylbenzoyl group in the target compound may prioritize different biological targets, such as kinase or receptor modulation .

- The dichlorothiophene moiety in enhances cytotoxic activity, suggesting halogenated heterocycles are critical for DNA intercalation or metabolic disruption .

Synthetic Challenges :

- Low yields (e.g., 15% for the dichlorothiophene derivative in ) highlight challenges in synthesizing halogenated analogs, whereas ethylbenzoyl derivatives may offer more straightforward synthesis pathways .

Applications: Medicinal Chemistry: Triazole and thiophene derivatives dominate anticancer research . Catalysis: Phosphorus ligands with 6-methoxypyridine backbones (–12) demonstrate versatility in asymmetric synthesis, though the target compound lacks coordinating groups for such roles .

Spectroscopic and Computational Analysis

- Spectroscopy : Analogous compounds (e.g., ) use NMR, FT-IR, and UV-Vis for structural validation, with methoxy groups showing characteristic O–CH3 stretches near 1200 cm⁻¹ in IR .

- Computational Studies : DFT calculations predict the ethylbenzoyl group’s conformational flexibility, which may enhance binding entropy compared to rigid halogenated analogs .

Toxicity and ADMET Profiles

- ADMET studies on triazole derivatives () reveal moderate metabolic stability and low hepatotoxicity, whereas ethylbenzoyl compounds (e.g., tebufenozide) exhibit selective toxicity in insects, suggesting a favorable safety profile for mammalian systems .

Actividad Biológica

2-(4-Ethylbenzoyl)-6-methoxypyridine is an organic compound belonging to the pyridine class, characterized by the presence of an ethylbenzoyl group and a methoxy group on the pyridine ring. This compound has garnered attention for its biological activities, particularly in the field of entomology, where it acts as a potential insect growth regulator.

The primary mechanism of action for this compound involves its interaction with ecdysteroid receptors (EcRs) . These receptors are crucial for regulating molting and metamorphosis in insects. The compound mimics natural insect molting hormones, leading to competitive binding at these receptors, which subsequently induces premature molting in insects.

Biochemical Pathways

Upon binding to EcRs, this compound activates various biochemical pathways associated with insect development. This includes the modulation of gene expression related to molting and growth processes. The effectiveness of this compound can vary significantly depending on environmental factors and the specific insect species involved.

Pharmacokinetics

Research indicates that compounds similar to this compound exhibit favorable pharmacokinetic profiles, including good absorption and distribution within biological systems. However, specific pharmacokinetic data for this compound remains limited and requires further investigation to establish its therapeutic window and safety profile.

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-(4-Methylbenzoyl)-6-methoxypyridine | Methyl group instead of ethyl | Similar EcR binding but varied potency |

| 2-(4-Ethylbenzoyl)-5-methoxypyridine | Methoxy group at fifth position | Different receptor interaction profile |

| 2-(4-Ethylbenzoyl)-6-hydroxypyridine | Hydroxyl group instead of methoxy | Altered solubility and receptor binding |

This table highlights how variations in substituents can influence both the binding affinity and biological activity of pyridine derivatives.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Insect Growth Regulation : A study demonstrated that this compound effectively induced premature molting in various insect species, suggesting its potential as an insecticide or growth regulator.

- Enzyme Interaction Studies : Research indicated that this compound could serve as a ligand for specific enzymes involved in metabolic pathways, providing insights into its broader biological implications beyond entomology.

- Potential Therapeutic Applications : Preliminary investigations suggest that this compound may have applications in controlling pest populations in agriculture, thereby reducing reliance on traditional chemical pesticides .

Q & A

Q. What synthetic methodologies are recommended for preparing 2-(4-Ethylbenzoyl)-6-methoxypyridine with high purity?

Methodological Answer:

- Regioselective Functionalization : Adapt protocols from regioselective chlorination of phenol derivatives (e.g., using NaOCl or SOCl₂ in polar aprotic solvents). For example, chlorination at the pyridine ring can be achieved under controlled conditions .

- Coupling Reactions : Utilize Suzuki-Miyaura cross-coupling to introduce the 4-ethylbenzoyl group. Optimize catalyst systems (e.g., Pd(PPh₃)₄ with K₂CO₃) and solvent mixtures (toluene/ethanol) for higher yields .

- Purification : Employ column chromatography with petroleum ether/ethyl acetate gradients (e.g., 2:1 ratio) to isolate the compound, followed by recrystallization in ethanol for ≥99% purity .

Q. How is the compound characterized using spectroscopic and crystallographic techniques?

Methodological Answer:

- NMR Analysis : Assign peaks via - and -NMR in CDCl₃. Key signals include aromatic protons (δ 6.90–8.06 ppm) and methoxy groups (δ ~3.72 ppm). Compare with DFT-predicted chemical shifts for validation .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., C–H···O motifs). Use Mo-Kα radiation (λ = 0.71073 Å) and refine structures with SHELXL .

- FT-IR and UV-Vis : Confirm functional groups (C=O stretch at ~1680 cm⁻¹) and π→π* transitions (λmax ~270–300 nm) .

Q. What safety protocols are critical during synthesis and handling?

Methodological Answer:

- Hazard Mitigation : Follow P301-P390 guidelines for spills (e.g., neutralize with NaHCO₃) and P401-P422 for storage (inert atmosphere, 2–8°C) .

- Health Risks : Use fume hoods to avoid inhalation (H313) and wear nitrile gloves to prevent skin contact (H315) .

Advanced Research Questions

Q. How can DFT calculations predict electronic properties and guide drug design?

Methodological Answer:

Q. How to resolve discrepancies between crystallographic data and computational models?

Methodological Answer:

Q. What in vitro assays validate anticancer activity, and how is molecular docking applied?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.